2-tert-Butyl-5-methoxymethoxy-pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-tert-butyl-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)10-6-5-9(7-12-10)14-8-13-4/h5-7H,8H2,1-4H3 |
InChI Key |
DSZNBOWZLPEOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Tert Butyl 5 Methoxymethoxy Pyridine
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is a key center of reactivity, participating in acid-base chemistry, coordination with metals, and reactions with electrophiles.
Acid-Base Properties and Coordinative Interactions
The basicity of the pyridine nitrogen is modulated by the electronic effects of the ring substituents. The 5-methoxymethoxy group, being an electron-donating group, is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. However, the large tert-butyl group at the 2-position introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of protons and Lewis acids, a phenomenon well-documented in related compounds like 2,6-di-tert-butylpyridine, which is known as a "hindered base". wikipedia.org While it can be protonated, its ability to coordinate with larger Lewis acids may be significantly diminished. wikipedia.org
| Property | Expected Characteristic | Rationale |
| Basicity (pKa of conjugate acid) | Moderately basic | The electron-donating 5-methoxymethoxy group increases basicity, while the 2-tert-butyl group provides steric hindrance, potentially lowering the effective basicity towards bulky acids. |
| Coordinative Ability | Forms complexes with small Lewis acids (e.g., H+), but hindered with bulky Lewis acids. | The steric shield provided by the tert-butyl group prevents coordination with larger metal centers or Lewis acids. |
N-Alkylation and N-Oxidation
N-alkylation of pyridines is a common reaction that proceeds via nucleophilic attack of the nitrogen atom on an alkyl halide. For 2-tert-Butyl-5-methoxymethoxy-pyridine, this reaction is expected to be challenging due to the steric hindrance imposed by the adjacent tert-butyl group. While N-alkylation of less hindered hydroxypyridines is a known process, the bulky substituent at the 2-position would likely require harsh reaction conditions or specialized reagents to achieve N-alkylation. researchgate.net
N-oxidation of the pyridine nitrogen to form a pyridine N-oxide is typically achieved using peroxy acids. The electron-donating 5-methoxymethoxy group would favor this reaction by increasing the nucleophilicity of the nitrogen atom. However, the steric hindrance from the 2-tert-butyl group could again play a retarding role, making the reaction slower than for unhindered pyridines.
Reactions at the Pyridine Ring Carbon Atoms
The pyridine ring can undergo substitution reactions at its carbon atoms, with the regioselectivity being governed by the existing substituents and the nature of the attacking species (electrophile or nucleophile).
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating 5-methoxymethoxy group is expected to activate the ring towards EAS. The directing effect of the substituents will determine the position of substitution. The tert-butyl group is an ortho-, para-director. stackexchange.com In this molecule, the positions ortho (C3) and para (C6) to the tert-butyl group are available. The methoxymethoxy group is also an ortho-, para-director. The positions ortho (C4 and C6) and para (no para position) to the methoxymethoxy group are available. The combined directing effects would likely favor substitution at the C4 and C6 positions. The steric bulk of the tert-butyl group might hinder substitution at the adjacent C3 position.
| Reaction | Expected Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 2-tert-Butyl-5-methoxymethoxy-4-nitropyridine and/or 2-tert-Butyl-5-methoxymethoxy-6-nitropyridine | The electron-donating groups activate the ring, and their combined directing effects favor substitution at C4 and C6. |
| Bromination (Br₂/FeBr₃) | 2-tert-Butyl-5-methoxymethoxy-4-bromopyridine and/or 2-tert-Butyl-5-methoxymethoxy-6-bromopyridine | Similar to nitration, the directing effects of the existing substituents will control the regioselectivity. |
| Friedel-Crafts Alkylation/Acylation | Likely to be sluggish or unsuccessful | The pyridine ring is generally deactivated towards Friedel-Crafts reactions, and coordination of the Lewis acid catalyst with the nitrogen atom can further deactivate the ring. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the pyridine ring is facilitated by the electron-withdrawing nitrogen atom, especially at the C2, C4, and C6 positions. For SNA to occur, a good leaving group is typically required on the ring. In the absence of a pre-installed leaving group, reactions like the Chichibabin reaction (amination at C2) are known for pyridines. However, the presence of the bulky tert-butyl group at the C2 position would likely inhibit such a reaction. If a leaving group were present at the C4 or C6 position, nucleophilic substitution would be a plausible transformation.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds. nih.govnih.gov For pyridines, transition-metal-catalyzed C-H activation can occur at various positions. The C2-H bond is often the most acidic and readily functionalized due to the proximity of the nitrogen atom. nih.gov However, in this compound, this position is blocked. Therefore, C-H functionalization would be directed to other positions. Recent advances have enabled the functionalization of more distal C-H bonds (C3, C4). nih.gov The specific outcome would depend on the catalyst and directing group strategy employed. For instance, palladium-catalyzed arylations have been developed for the diarylation of pyridines at the 2- and 6-positions using a transient activator strategy. nih.govresearchgate.net Given that the C2 position is occupied, a similar strategy might lead to functionalization at the C6 position.
| C-H Functionalization Approach | Potential Site of Functionalization | Mechanistic Consideration |
| Palladium-catalyzed arylation | C6-position | Directed by the pyridine nitrogen, potentially via a transient N-methylpyridinium salt intermediate. nih.govresearchgate.net |
| Iridium-catalyzed borylation | C3 or C4-position | The regioselectivity would be influenced by the steric and electronic environment created by the substituents. nih.gov |
Based on the comprehensive search conducted, there is currently no specific scientific literature available detailing the chemical reactivity and transformations solely for the compound “this compound” within the scope of the requested outline.
The search results yielded general principles of pyridine chemistry, including C-H functionalization and metal-catalyzed cross-coupling reactions of various pyridine derivatives, as well as the steric influence of tert-butyl groups on reactivity. However, none of the available data explicitly describes the ortho, meta, or para C-H functionalization, metal-catalyzed cross-coupling reactions, or reactions involving the tert-butyl substituent for this compound itself.
Therefore, this article cannot be generated as per the user's strict instructions to focus solely on "this compound" and adhere to the provided outline, as the necessary specific research findings for this compound are not present in the available search results. To provide a scientifically accurate and informative article, data from studies conducted directly on this compound would be required.
Reactions Involving the Methoxymethoxy Substituent
The methoxymethoxy (MOM) group in this compound primarily serves as a protecting group for the corresponding phenol, 2-tert-butyl-5-hydroxypyridine. Consequently, the most significant and widely documented reaction involving this substituent is its cleavage to reveal the hydroxyl functionality. Other transformations of the methoxymethoxy group itself are not commonly reported, as its synthetic utility lies in its temporary nature.
Cleavage of the Methoxymethoxy Ether
The cleavage of MOM ethers typically proceeds via protonation or Lewis acid coordination to one of the ether oxygens, followed by nucleophilic attack. In the context of this compound, the cleavage would yield 2-tert-butyl-5-hydroxypyridine.
Common reagents and conditions for the cleavage of aromatic MOM ethers include:
Brønsted Acids: Strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent like methanol (B129727) or dichloromethane (B109758) are frequently employed. The reaction mechanism involves protonation of the ether oxygen, making the methoxymethyl group a better leaving group.
Lewis Acids: A variety of Lewis acids can catalyze the cleavage of MOM ethers. Reagents like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a mild base such as 2,2′-bipyridyl have been shown to be effective for the chemoselective deprotection of aromatic MOM ethers. acs.orgrsc.org This method is particularly useful when milder conditions are required to avoid the degradation of sensitive substrates. Other Lewis acids, such as zinc bromide (ZnBr₂) in conjunction with a soft nucleophile like n-propylthiol (n-PrSH), can also facilitate this transformation. researchgate.net
Other Reagents: Systems like carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) have also been reported for the deprotection of phenolic MOM ethers. researchgate.net
The following table summarizes various conditions reported for the cleavage of methoxymethyl ethers, which are applicable to this compound.
Table 1: Conditions for the Cleavage of Methoxymethyl Ethers
| Reagent(s) | Solvent | Temperature | Notes |
|---|---|---|---|
| Hydrochloric Acid (conc.) | Methanol | Room Temperature to 60 °C | A common and straightforward method. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | Often used for acid-labile substrates. |
| Trimethylsilyl Triflate (TMSOTf), 2,2′-Bipyridyl | Acetonitrile | Room Temperature | Offers high chemoselectivity for aromatic MOM ethers. acs.org |
| Zinc Bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane (DCM) | Room Temperature | A mild method suitable for sensitive functional groups. researchgate.net |
| Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloroethane | Thermal | An alternative to acidic conditions. researchgate.net |
Transformations of the Methoxymethoxy Group
Beyond its primary function as a protecting group that is removed to yield a hydroxyl group, direct transformations of the methoxymethoxy group itself into other functional moieties are not well-documented in the chemical literature. The inherent reactivity of the acetal (B89532) linkage in the MOM group makes it susceptible to cleavage under a variety of conditions, which generally leads back to the parent alcohol or phenol.
In some specialized cases, the MOM group can be directly converted to other ether protecting groups. For instance, treatment of aromatic MOM ethers with triethylsilyl triflate (TESOTf) and 2,2′-bipyridyl can result in the formation of a triethylsilyl (TES) ether. acs.org This type of transformation, however, is essentially a trans-protection reaction rather than a modification of the fundamental structure of the methoxymethyl unit.
Research has primarily focused on the development of milder and more selective methods for the cleavage of the MOM group, rather than on its conversion into other functional groups. Therefore, for this compound, the principal reactivity of the methoxymethoxy substituent is its removal to unmask the phenolic hydroxyl group.
Mechanistic Investigations of Reactions Involving 2 Tert Butyl 5 Methoxymethoxy Pyridine
Elucidation of Reaction Pathways and Intermediates
Currently, there is a lack of published research specifically detailing the elucidation of reaction pathways and the identification of intermediates in reactions involving 2-tert-Butyl-5-methoxymethoxy-pyridine. Mechanistic studies often focus on understanding the step-by-step sequence of elementary reactions, including the characterization of any transient species. Such studies for this compound have not been found in a review of available literature.
Kinetic Studies and Reaction Rate Determination
No kinetic studies or reaction rate determinations for chemical processes involving this compound have been reported in the scientific literature. Kinetic analysis is crucial for understanding the factors that influence the speed of a chemical reaction, such as concentration, temperature, and catalysts. Without experimental data, a discussion on the reaction kinetics of this specific compound would be purely speculative.
Computational Chemistry and Theoretical Calculations
A search of computational chemistry literature did not yield any theoretical calculations or simulations specifically focused on this compound. Computational methods are powerful tools for gaining insights into reaction mechanisms and molecular properties.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
There are no available Density Functional Theory (DFT) studies that have been conducted to investigate the reaction mechanisms of this compound. DFT calculations are widely used to model electronic structure and predict the energetics of reaction pathways, transition states, and intermediates.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations for this compound have been found in the reviewed literature. MD simulations could provide insights into the dynamic behavior of the molecule, its interactions with solvents, and the conformational changes that may occur during a reaction.
Conformational Analysis
A formal conformational analysis of this compound has not been published. Such an analysis would be valuable for understanding the three-dimensional arrangement of the atoms in the molecule and identifying the most stable conformers, which can influence its reactivity.
Spectroscopic and Analytical Characterization Methodologies for 2 Tert Butyl 5 Methoxymethoxy Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-tert-Butyl-5-methoxymethoxy-pyridine, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the tert-butyl group, the methoxymethoxy group, and the pyridine (B92270) ring.
The nine protons of the tert-butyl group are equivalent and would appear as a sharp singlet, typically in the upfield region of the spectrum, around δ 1.3 ppm, due to the shielding effect of the sp³ hybridized carbon atoms.
The protons of the methoxymethoxy (MOM) group would give rise to two distinct singlets. The three protons of the terminal methyl group (CH₃-O) are expected to resonate at approximately δ 3.4 ppm. docbrown.info The two protons of the methylene (B1212753) group (-O-CH₂-O-) would appear further downfield, typically in the range of δ 5.2 ppm, owing to the deshielding effect of the two adjacent oxygen atoms. thieme-connect.de
The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. The proton at the C6 position, being adjacent to the nitrogen atom and ortho to the tert-butyl group, is expected to be the most downfield, likely around δ 8.3 ppm. The proton at C4, situated between the two substituents, would likely appear around δ 7.5 ppm. The proton at C3, ortho to the methoxymethoxy group, is predicted to be the most shielded of the ring protons, with a chemical shift around δ 7.0 ppm. The coupling between these protons would further aid in their assignment.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet |
| Methoxymethyl (-OCH₃) | ~3.4 | Singlet |
| Methoxymethyl (-OCH₂O-) | ~5.2 | Singlet |
| Pyridine H-6 | ~8.3 | Doublet |
| Pyridine H-4 | ~7.5 | Doublet of doublets |
| Pyridine H-3 | ~7.0 | Doublet |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbon atoms of the tert-butyl group would show two signals: one for the quaternary carbon at approximately δ 35 ppm and another for the three equivalent methyl carbons around δ 30 ppm.
The carbons of the methoxymethoxy group are expected at δ 94 ppm for the methylene carbon (-O-CH₂-O-) and around δ 56 ppm for the methyl carbon (CH₃-O). docbrown.inforesearchgate.net
The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the tert-butyl group (C2) would be significantly downfield, around δ 160 ppm. The carbon attached to the methoxymethoxy group (C5) is also expected to be downfield. The remaining pyridine carbons (C3, C4, and C6) would have chemical shifts influenced by the substituents and the nitrogen atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-Butyl (-C(CH₃)₃) | ~35 |
| tert-Butyl (-C(CH₃)₃) | ~30 |
| Methoxymethyl (-OCH₃) | ~56 |
| Methoxymethyl (-OCH₂O-) | ~94 |
| Pyridine C-2 | ~160 |
| Pyridine C-3 | ~115 |
| Pyridine C-4 | ~135 |
| Pyridine C-5 | ~150 |
| Pyridine C-6 | ~145 |
2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra.
COSY spectra would reveal correlations between coupled protons, confirming the connectivity of the pyridine ring protons. For instance, a cross-peak between the signals for H-3 and H-4, and between H-4 and H-6 (if any long-range coupling exists) would be expected.
HSQC spectra correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the proton at δ 7.0 ppm to the C3 carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound would display several characteristic absorption bands:
C-H stretching vibrations from the tert-butyl and methoxy (B1213986) groups would appear in the 2850-3000 cm⁻¹ region.
Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
The most characteristic feature of the methoxymethoxy group would be the strong C-O-C stretching vibrations appearing in the 1000-1150 cm⁻¹ range. docbrown.infodocbrown.info
C-H bending vibrations for the tert-butyl group would be visible around 1365-1395 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H Stretch | ~3050 |
| Alkyl Groups | C-H Stretch | 2850-3000 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| tert-Butyl | C-H Bend | 1365-1395 |
| Methoxymethoxy | C-O-C Stretch | 1000-1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
For this compound (C₁₁H₁₇NO₂), the molecular weight is 195.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 195.
The fragmentation pattern would be influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable tertiary carbocation fragment at m/z 180 (M-15). This is often a prominent peak for tert-butyl substituted compounds.
Loss of the methoxymethyl group (•OCH₂OCH₃) , resulting in a fragment at m/z 120.
Cleavage within the methoxymethoxy group , such as the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 164, or the loss of formaldehyde (B43269) (CH₂O) to yield a fragment at m/z 165.
Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.orgyoutube.com
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 195 | [M]⁺ | - |
| 180 | [M - CH₃]⁺ | Methyl radical |
| 164 | [M - OCH₃]⁺ | Methoxy radical |
| 120 | [M - OCH₂OCH₃]⁺ | Methoxymethyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the pyridine ring.
Pyridine itself exhibits two main absorption bands corresponding to π → π* and n → π* electronic transitions. sielc.com The π → π* transitions typically occur at shorter wavelengths with high intensity, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths with lower intensity. sielc.com
The substituents on the pyridine ring will influence the position and intensity of these absorption bands. The electron-donating tert-butyl and methoxymethoxy groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. This is due to the interaction of the substituent's electrons with the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO). The exact absorption maxima would depend on the solvent used, as solvent polarity can affect the energies of the electronic states. rsc.orgresearchgate.net
| Electronic Transition | Predicted λmax (nm) | Notes |
|---|---|---|
| π → π | ~260-280 | Shifted to longer wavelength due to substituents |
| n → π | ~300-320 | Lower intensity, may be solvent dependent |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide invaluable information about its molecular geometry, conformation, and intermolecular interactions in the solid state.
A typical crystallographic study would yield a detailed report, including the crystal system, space group, unit cell dimensions, and atomic coordinates. From this data, key structural parameters such as bond lengths, bond angles, and torsion angles can be accurately determined. For instance, analysis would focus on the geometry of the pyridine ring, the orientation of the tert-butyl and methoxymethoxy substituents, and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value Range/Information |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis; no experimental data for the target compound has been found.
Advanced Spectroscopic Techniques
Advanced spectroscopic methods provide further insight into the structural and electronic properties of molecules.
Raman Spectroscopy
Raman spectroscopy is a powerful vibrational spectroscopy technique that provides information about the molecular vibrations and is highly sensitive to the molecular structure and symmetry. A Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the vibrational modes of the pyridine ring, the tert-butyl group, and the methoxymethoxy substituent.
Analysis of the Raman spectrum would involve the assignment of observed vibrational frequencies to specific molecular motions. For example, the ring breathing modes of the pyridine core, C-H stretching and bending vibrations of the alkyl and methoxy groups, and skeletal vibrations of the entire molecule would provide a unique spectroscopic fingerprint.
Table 2: Anticipated Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine ring breathing | 990 - 1050 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C-N stretching | 1200 - 1350 |
| C-O stretching | 1000 - 1250 |
| tert-Butyl rocking/bending | 800 - 950 |
Note: This table is illustrative and based on characteristic vibrational frequencies for similar functional groups; it does not represent experimental data for the target compound.
Circular Dichroism
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. A CD spectrum is observed only for molecules that are chiral and absorb light. Since this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum.
However, if this compound were to be part of a chiral system, for instance, by forming a complex with a chiral host molecule or by being in a chiral solvent, an induced circular dichroism (ICD) spectrum could potentially be observed. The study of such induced chirality could provide information about the nature of the non-covalent interactions between this compound and its chiral environment.
Advanced Applications in Organic Synthesis Enabled by 2 Tert Butyl 5 Methoxymethoxy Pyridine
Utility as a Synthetic Precursor for Molecular Scaffolds
General information on related but distinct compounds, such as 2,6-di-tert-butylpyridine, and on the chemical reactions mentioned (silylation, methylation, Friedel-Crafts alkylation) is available. However, in strict adherence to the instructions to focus solely on "2-tert-Butyl-5-methoxymethoxy-pyridine," this information cannot be used to populate the requested article.
Ligand Development and Metal Complexation in Catalysis
There is currently no available research detailing the development of ligands based on this compound or its subsequent complexation with metals for catalytic purposes.
Coordination Chemistry in Organometallic Catalysis
There is a lack of published data on the coordination chemistry of this compound with transition metals in the context of organometallic catalysis. The coordination of a ligand to a metal center is fundamental to the formation of a catalytically active species. The electronic properties of the pyridine (B92270) ring and the steric hindrance imparted by the tert-butyl group would be expected to influence its coordination behavior, but no experimental studies have been reported to confirm or quantify these effects.
Derivatives and Analogues of 2 Tert Butyl 5 Methoxymethoxy Pyridine
Modifications of the tert-Butyl Group
The tert-butyl group at the 2-position of the pyridine (B92270) ring is a sterically demanding substituent that influences the molecule's reactivity and physical properties. While the tert-butyl group itself is generally robust and not readily modified, analogous compounds with different alkyl or aryl substituents at the 2-position can be prepared through various synthetic routes.
One common strategy involves the synthesis of 2-substituted-5-hydroxypyridines, which can then be protected with a methoxymethyl (MOM) group. The synthesis of these precursors can be achieved through cycloaddition reactions or by functionalizing pre-existing pyridine rings. For instance, a variety of 2-alkylpyridines can be synthesized, which serve as precursors to the target analogues.
Table 1: Examples of 2-Substituted Pyridine Analogues and Synthetic Approaches
| 2-Substituent | Synthetic Method | Precursor |
|---|---|---|
| Isopropyl | Organocatalyzed (3+3) cycloaddition | Enamines and enal/ynal/enone substrates acs.org |
| Various Alkyls | Reaction of pyridine with alkyllithium reagents | Pyridine |
Research into the synthesis of substituted pyridines has yielded several methods for introducing a range of functional groups at the 2-position. These methods often provide access to a library of compounds with varying steric and electronic properties at this position.
Modifications of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions and its relatively straightforward removal. In the context of 2-tert-Butyl-5-methoxymethoxy-pyridine, the MOM group serves to protect the 5-hydroxy group.
The primary modification of the methoxymethoxy group is its removal, or deprotection, to yield the corresponding 5-hydroxypyridine derivative. This deprotection is typically achieved under acidic conditions.
Table 2: Common Reagents for Deprotection of Methoxymethyl Ethers
| Reagent | Conditions |
|---|---|
| Hydrochloric acid (HCl) | Aqueous solution, often with a co-solvent like THF or methanol (B129727) |
| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) |
Once the hydroxyl group is unmasked, it can be further functionalized. For example, it can be alkylated to form other ether derivatives, acylated to form esters, or used as a handle for coupling reactions. This allows for the introduction of a wide array of functionalities at the 5-position of the pyridine ring.
Ring Substitutions and Functionalization
Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the pyridine ring. The positions available for substitution are C-3, C-4, and C-6. The electronic nature of the pyridine ring and the existing substituents will direct the regioselectivity of these reactions.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but can be facilitated by the electron-donating effect of the 5-methoxymethoxy group. However, metalation-substitution strategies are often more effective. Directed ortho-metalation, using the pyridine nitrogen or the ether oxygen as a directing group, can allow for regioselective functionalization at adjacent positions.
For instance, functionalization of 2-chloropyridines at the 4- and 5-positions has been demonstrated as a viable strategy for preparing highly substituted pyridines mdpi.com. Analogous strategies could potentially be applied to the 2-tert-butylpyridine system.
Table 3: Potential Ring Functionalization Reactions
| Position | Reaction Type | Potential Reagent/Catalyst |
|---|---|---|
| C-3, C-4, C-6 | Halogenation | N-Halosuccinimide |
| C-3, C-4, C-6 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) google.com |
| C-3, C-4, C-6 | Lithiation followed by electrophilic quench | n-Butyllithium, then an electrophile (e.g., CO₂, aldehydes) |
Synthesis of Fused Heterocyclic Systems Incorporating the Pyridine Moiety
The pyridine ring of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve the formation of a new ring that shares one or more atoms with the original pyridine ring. The synthesis of such fused systems is a significant area of research in medicinal and materials chemistry bohrium.com.
A common approach involves the introduction of functional groups at two adjacent positions on the pyridine ring, which can then undergo an intramolecular cyclization reaction. For example, a substituent at the 4-position and the hydroxyl group at the 5-position (after deprotection of the MOM group) could be used to form a new fused ring.
Another strategy involves cycloaddition reactions where the pyridine ring acts as a component of the diene or dienophile. Formal (3+3) or (4+2) cycloadditions are powerful methods for constructing new heterocyclic rings acs.orgacs.org. For example, the reaction of pyridinium 1,4-zwitterions with various reactants can lead to the formation of fused systems like indolizines nih.gov.
Table 4: Examples of Fused Heterocyclic Systems Derived from Pyridines
| Fused Ring System | Synthetic Strategy |
|---|---|
| Thiazolo[4,5-b]pyridine | Cyclization of an ortho-amino-thiopyridine derivative nih.gov |
| Furo[2,3-b]pyridine | Intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine |
| Pyrrolo[2,3-b]pyridine | Fischer indole synthesis from a 2-hydrazinopyridine derivative |
The development of these synthetic methodologies allows for the creation of a diverse range of derivatives and analogues of this compound, each with unique structural features that can be explored for various applications.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis or modifications of condensation reactions, are well-established, they often lack the efficiency and functional group tolerance required for complex, highly substituted pyridines. illinois.edunih.gov Future research will likely focus on developing more modular and efficient strategies to access 2-tert-Butyl-5-methoxymethoxy-pyridine and its analogs.
Key areas of exploration include:
Transition-Metal-Catalyzed Cycloadditions: [2+2+2] cycloaddition reactions of alkynes and nitriles offer a powerful, atom-economical route to construct the pyridine ring. illinois.edu Future work could explore the use of novel catalyst systems to control the regioselectivity of these reactions, enabling the direct incorporation of the tert-butyl and methoxymethoxy functionalities or their precursors.
Cascade Reactions: The development of one-pot cascade reactions that combine multiple bond-forming events in a single operation represents a significant step towards synthetic efficiency. A potential pathway could involve a cascade of N-iminative cross-coupling, electrocyclization, and oxidation, starting from readily available alkenylboronic acids and α,β-unsaturated ketoximes. nih.gov
Late-Stage Functionalization: Instead of building the ring from scratch, another approach is to introduce the required substituents onto a pre-existing pyridine core. This is particularly challenging for the meta-position (C5). Novel methods that involve ring-opening of the pyridine, functionalization, and subsequent ring-closing could provide a mild and effective way to install the 5-methoxymethoxy group. acs.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| [2+2+2] Cycloadditions | High atom economy, rapid complexity generation. illinois.edu | Regioselectivity control with unsymmetrical alkynes and nitriles. |
| Cascade Reactions | Increased efficiency, reduced waste, fewer purification steps. nih.gov | Compatibility of multiple reaction steps and reagents in one pot. |
| Late-Stage Functionalization | Access to diverse analogs from a common intermediate. | Harsh conditions often required, regioselectivity can be poor. acs.org |
Discovery of New Reactivity Modes
The electronic and steric properties of this compound suggest that it may exhibit novel reactivity. The electron-rich nature of the ring, enhanced by the 5-methoxymethoxy group, coupled with the steric hindrance from the 2-tert-butyl group, could lead to unconventional reaction outcomes.
Future research should investigate:
C-H Activation: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. researchgate.net While the pyridine nitrogen often directs C-H activation to the C2 and C6 positions, the bulky tert-butyl group at C2 could block this site, potentially enabling selective functionalization at the C3, C4, or C6 positions. beilstein-journals.orgbenthamdirect.com Exploring different transition-metal catalysts and directing groups could unlock new pathways for arylation, alkylation, or alkenylation. beilstein-journals.orgnih.gov
Photochemical Reactions: The use of visible light to promote chemical reactions offers a green and sustainable alternative to traditional methods. nih.gov The unique electronic properties of this pyridine derivative could make it a suitable substrate for photochemical functionalization, such as radical additions or cycloadditions, leading to novel molecular architectures. acs.org
Pyridinyl Radical Coupling: Generating pyridinyl radicals via single-electron reduction of pyridinium ions opens up new avenues for C-C bond formation. This strategy could enable the coupling of this compound with various radical precursors, offering a distinct regioselectivity compared to classical Minisci-type reactions. acs.org
Integration into Flow Chemistry and Automation
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and product consistency. The synthesis of pyridine derivatives is particularly well-suited for flow chemistry, which can enable the use of hazardous reagents and high temperatures and pressures in a controlled environment.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could significantly reduce production costs and improve yield. vcu.edu This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, for each step of the synthetic sequence in a flow reactor.
Automated Reaction Optimization: High-throughput, automated workflows can be used to rapidly screen a large number of reaction conditions to identify the optimal parameters for a given transformation. acs.org Applying these techniques to the synthesis and functionalization of this compound could accelerate the discovery of new reactions and improve the efficiency of existing ones.
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous manufacturing from starting materials. vcu.edu | Enhanced safety, improved scalability, higher yields, lower costs. vcu.edu |
| Automation | High-throughput screening of catalysts, solvents, and temperatures. acs.org | Rapid optimization of reaction conditions, accelerated discovery of new reactivity. |
Computational Design and Prediction of Novel Derivatives
In silico methods are becoming increasingly powerful tools in chemical research, enabling the design of new molecules with desired properties and the prediction of their reactivity.
Future research should leverage computational chemistry to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. ias.ac.intandfonline.comsemanticscholar.org This can help to rationalize observed reaction outcomes and guide the design of experiments to achieve a desired regioselectivity in functionalization reactions.
Design Novel Derivatives with Tailored Properties: Computational tools can be used to design new derivatives of this compound with specific electronic, steric, and pharmacokinetic properties. researchgate.netauctoresonline.orgnih.gov For example, molecular docking studies can be used to design analogs that bind to a specific biological target, while QSAR models can predict their activity and selectivity. researchgate.net
Machine Learning for Reaction Prediction: Recent advances in machine learning and artificial intelligence are enabling the prediction of reaction outcomes with increasing accuracy. researchgate.netacs.org Training machine learning models on large datasets of pyridine reactions could allow for the rapid in silico screening of potential synthetic routes and the discovery of novel transformations for this compound and its derivatives. nih.gov
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, bond dissociation energies, and reaction transition states. researchgate.nettandfonline.com | Rationalization of reactivity, prediction of regioselectivity, and mechanistic insights. ias.ac.in |
| Molecular Docking / QSAR | In silico screening of virtual libraries against biological targets. researchgate.netnih.gov | Identification of new derivatives with potential therapeutic applications. mdpi.com |
| Machine Learning | Training models on reaction data to predict products and yields. researchgate.netunibe.ch | Accelerated discovery of new reactions and optimization of synthetic routes. nih.gov |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-tert-Butyl-5-methoxymethoxy-pyridine?
- Methodology :
- Alkylation : React 5-methoxymethoxy-pyridine with tert-butyl halides (e.g., tert-butyl chloride) under basic conditions. Sodium tert-butoxide ( ) or potassium tert-butoxide can deprotonate the pyridine nitrogen, facilitating nucleophilic substitution at the 2-position.
- Protection/Deprotection : Introduce the methoxymethoxy group via methoxymethyl ether formation using methoxymethyl chloride (MOM-Cl) and a base like NaH, followed by tert-butyl group installation.
- Optimization : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive groups. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl at C2, methoxymethoxy at C5).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Diffraction (XRD) : Single-crystal XRD to resolve steric effects from the bulky tert-butyl group (Example: used XRD for similar pyridine derivatives).
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and optimize geometry (Example: applied DFT to study pyridine interactions) .
Q. What are the common reactivity patterns of this compound under oxidative/reductive conditions?
- Key Transformations :
- Oxidation : The methoxymethoxy group may hydrolyze to a hydroxyl group under acidic conditions. Tert-butyl groups are generally stable but can undergo elimination under strong bases.
- Reduction : Hydrogenation of the pyridine ring (e.g., using H₂/Pd-C) could yield piperidine derivatives, though steric hindrance from the tert-butyl group may slow reactivity.
- Substitution : Electrophilic substitution at C3/C4 positions is possible but limited by steric bulk. Reference: Analogous tert-butyl pyridines in showed selective reactivity at unhindered positions .
Advanced Questions
Q. How does the tert-butyl group influence the compound’s biological activity in enzyme inhibition studies?
- Structure-Activity Relationship (SAR) :
- Steric Effects : The tert-butyl group enhances metabolic stability and binding pocket occupancy in enzymes (e.g., CYP1B1 inhibition in ).
- Hydrophobicity : Increases lipophilicity, improving membrane permeability.
- Case Study : In -(pyridin-3-yl) estradiol derivatives with tert-butyl groups showed 10x higher CYP1B1 inhibition than non-bulky analogs.
Q. What computational strategies are effective for analyzing the corrosion inhibition potential of this compound?
- Approach :
- DFT Simulations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for metal surface adsorption.
- Molecular Dynamics (MD) : Simulate adsorption on iron/steel surfaces to assess inhibition efficiency.
- Validation : Compare computational results with electrochemical impedance spectroscopy (EIS) data.
Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl-substituted pyridines?
- Data Analysis Framework :
- Control Experiments : Repeat reactions under standardized conditions (e.g., solvent purity, temperature).
- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation.
- Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl analogs in ).
- Case Example : resolved discrepancies in carbon-carbon coupling yields by optimizing catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
